molecular formula C17H23N3O3S B2634390 1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide CAS No. 2034230-26-5

1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide

Cat. No.: B2634390
CAS No.: 2034230-26-5
M. Wt: 349.45
InChI Key: ATNQQPCSHGKPPX-UHFFFAOYSA-N
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Description

The provided search results do not contain specific research applications or a known mechanism of action for this particular compound. The structure suggests it is a sulfonamide derivative incorporating a pyrazole ring and a tetrahydropyran group. Pyrazole-sulfonamide hybrids are a significant area of investigation in medicinal chemistry, with some analogues being explored for their potential as antimicrobial agents targeting enzymes like DNA gyrase , or as kinase inhibitors in oncology research . The specific research value and biological profile of 1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide would need to be established through targeted preclinical studies. Researchers are encouraged to investigate this novel compound for potential structure-activity relationships in their specific fields of interest.

Properties

IUPAC Name

1-(3-methylphenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-14-5-4-6-15(9-14)13-24(21,22)19-16-10-18-20(11-16)12-17-7-2-3-8-23-17/h4-6,9-11,17,19H,2-3,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNQQPCSHGKPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the oxan-2-yl group: This step involves the alkylation of the pyrazole ring with an oxan-2-yl halide in the presence of a base.

    Sulfonamide formation: The final step involves the reaction of the resulting intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring and the pyrazole ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Oxidized derivatives of the aromatic and pyrazole rings.

    Reduction: Amines and other reduced forms of the sulfonamide group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Applications

1. Anti-inflammatory Activity
Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

2. Antiparasitic Properties
The compound's potential as an antiparasitic agent has been explored in various studies. Pyrazole derivatives have shown efficacy against parasites such as Plasmodium spp., which causes malaria. The mechanism often involves interference with the parasite's metabolic pathways, making it a promising candidate for further development .

3. Anticancer Activity
Emerging research suggests that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells .

Agricultural Applications

1. Agrochemical Use
Pyrazole compounds are also being investigated for their applications in agrochemicals, particularly as pesticides and herbicides. Their ability to disrupt specific biological pathways in pests makes them suitable candidates for developing new agricultural products .

Case Study 1: Anti-inflammatory Efficacy

A study published in 2011 evaluated a series of pyrazole derivatives for their anti-inflammatory properties using animal models. The results indicated that compounds structurally similar to 1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide exhibited significant reductions in paw edema compared to control groups .

Case Study 2: Antiparasitic Activity

In a study focusing on malaria treatment, derivatives were synthesized and tested against Plasmodium falciparum. The results showed a notable decrease in parasitemia levels, suggesting that modifications to the pyrazole structure could enhance its activity against malaria parasites .

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Biology: It could disrupt microbial cell walls or interfere with inflammatory pathways.

    Materials Science: Its electronic properties may be exploited in the design of semiconductors or other advanced materials.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name Substituent on Pyrazole (1-position) Key Functional Groups/Modifications Molecular Weight (g/mol) CAS RN Source
1-(3-Methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide Oxan-2-ylmethyl Tetrahydropyran ring, 3-methylphenyl 361.46 2097909-48-1
1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide 3-Methoxyphenylmethyl Ethyl-pyrazole, methoxy group 361.42 1005553-67-2
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide 3-Trifluoromethylbenzyl Trifluoromethyl group, benzenesulfonamide 395.38 7167-25-1
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide 3-Chlorophenoxymethyl Chlorophenoxy, ethyl-pyrazole 411.87 1005629-66-2

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity
  • The oxan-2-ylmethyl group in the target compound introduces a polar ether oxygen, likely improving aqueous solubility compared to purely aromatic substituents (e.g., 3-methoxyphenylmethyl in or 3-trifluoromethylbenzyl in ).
Electronic Effects
  • The methoxy group in is electron-donating, which may influence electronic interactions with biological targets.

Biological Activity

The compound 1-(3-methylphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide is a novel pyrazole derivative that has drawn attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The compound can be represented structurally as follows:

C13H16N4O2S\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of 39.70 µM against the MCF7 breast cancer cell line, suggesting a moderate level of cytotoxicity .

Cell LineIC50 (µM)
MCF739.70
Hep-23.25
P81517.82

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Similar pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines like TNF-α and IL-6. In a comparative study, some derivatives achieved up to 85% inhibition of IL-6 at a concentration of 10 µM , indicating that this class of compounds could be effective in managing inflammatory conditions .

The biological activity of this compound is closely related to its interaction with specific molecular targets. Pyrazole derivatives often act as inhibitors of various enzymes, including cyclooxygenases and monoamine oxidases (MAO). The presence of the sulfonamide group enhances binding affinity to these targets, potentially increasing their therapeutic efficacy .

Study on Cytotoxicity

In a study published in Frontiers in Pharmacology, several pyrazole analogs, including our compound, were assessed for their cytotoxic effects on the MCF7 cell line. The study highlighted that compounds with a similar structure exhibited significant inhibition of cell viability, reinforcing the potential of pyrazole derivatives in cancer therapy .

Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives showed that compounds with similar functional groups significantly reduced edema in animal models. The study reported that certain derivatives achieved comparable efficacy to established anti-inflammatory drugs like dexamethasone .

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